3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride basic properties
3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride basic properties
An In-depth Technical Guide to the Physicochemical Properties of 3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride, a quaternary ammonium salt of the nicotinamide family. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a deep dive into the synthesis, acid-base characteristics, stability, and reactivity of this compound. Given the limited direct literature on this specific molecule, this guide synthesizes data from closely related analogues, particularly 1-methylnicotinamide (1-MNA), to provide robust, field-proven insights and predictive analysis. We explore the nuanced interpretation of "basic properties" for a permanently charged cationic species, detailing experimental protocols for synthesis and characterization, and grounding all claims in authoritative references.
Introduction and Molecular Overview
3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride belongs to the class of quaternary pyridinium compounds. It is a derivative of nicotinamide (Vitamin B3), featuring methylation at both the pyridine nitrogen (N1) and the C4 position of the pyridine ring. This structural modification results in a permanent positive charge on the pyridine ring, which significantly influences its chemical behavior and properties compared to its unquaternized precursors.
The study of such compounds is critical, as nicotinamide and its metabolites are central to cellular redox reactions through the NAD+/NADH coenzyme system.[1][2] The methylation of nicotinamide is a key biological process catalyzed by nicotinamide N-methyltransferase (NNMT), leading to the formation of 1-methylnicotinamide (MNAM), a closely related analogue.[3][4] Understanding the properties of synthetic derivatives like the title compound can provide insights into NAD+ metabolism, enzyme inhibition, and the development of novel therapeutic agents.[5]
This guide will elucidate the following core aspects:
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Synthesis and Characterization: A plausible synthetic route and methods for structural verification.
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Acid-Base Properties: A critical discussion of what constitutes "basicity" for a quaternary salt, focusing on precursor pKa and stability in alkaline conditions.
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Physicochemical Stability: Analysis of the compound's susceptibility to degradation under various conditions.
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Reactivity Profile: Insights into its potential chemical interactions.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis proceeds via two key transformations:
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Amidation: Conversion of the carboxylic acid group of 4-methylnicotinic acid to the primary amide, 4-methylnicotinamide.
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Quaternization: N-methylation of the resulting 4-methylnicotinamide to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
PART A: Synthesis of 4-Methylnicotinamide (Intermediate)
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Acid Chloride Formation: To a solution of 4-methylnicotinic acid (1 equiv.) in dichloromethane (DCM), add oxalyl chloride (1.2 equiv.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.[8]
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
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Ammonia Addition: Cool the resulting acid chloride solution to 0 °C and add excess aqueous ammonium hydroxide dropwise, ensuring the temperature remains below 10 °C.
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Work-up and Isolation: Stir the mixture for 1 hour, then separate the organic layer. Extract the aqueous layer with DCM. Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylnicotinamide.
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Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure intermediate.
PART B: Synthesis of 3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride (Final Product)
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Reaction Setup: Dissolve 4-methylnicotinamide (1 equiv.) in a polar aprotic solvent such as acetonitrile.
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Methylation: Add methyl chloride (as a solution or bubbled gas) or another methylating agent like methyl iodide (1.1 equiv.). If using methyl iodide, a subsequent ion exchange step will be required to obtain the chloride salt.
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Heating and Monitoring: Heat the reaction mixture under reflux and monitor the formation of the product by TLC or LC-MS. As a quaternary salt, the product will have very different chromatographic behavior from the starting material.
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Isolation: Upon completion, cool the reaction mixture. The pyridinium salt product will often precipitate from the solution. Collect the solid by filtration.
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Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting material and impurities. The product can be further purified by recrystallization if necessary.
Characterization
The structure of the final product should be confirmed using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): Expect characteristic downfield shifts for the pyridine ring protons and the N-methyl group due to the positive charge.
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Mass Spectrometry (MS): ESI-MS should show a prominent peak for the cation [C₈H₁₁N₂O]⁺ at m/z 151.1.
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Infrared (IR) Spectroscopy: Look for characteristic peaks for the amide C=O stretch and N-H stretches.
Analysis of Acid-Base Properties
The term "basic properties" for a quaternary ammonium salt is non-traditional, as the pyridinium nitrogen is permanently quaternized and cannot accept a proton. Therefore, the analysis must be multifaceted.
Basicity of the Precursor: pKa of Conjugate Acid
The most relevant pKa value is that of the conjugate acid of the precursor, 4-methylnicotinamide. This value determines the pH required to protonate the pyridine nitrogen before quaternization and is a key parameter in salt formation studies.[9]
While the pKa for 4-methylnicotinamide is not explicitly documented, we can estimate it from known values of similar compounds.
| Compound | Structure | pKa (Conjugate Acid) | Reference |
| Pyridine | C₅H₅N | 5.25 | N/A |
| Nicotinamide | 3-(C=O)NH₂-C₅H₄N | 3.35 | [9] |
| 4-Methylpyridine (γ-Picoline) | 4-CH₃-C₅H₅N | 6.02 | N/A |
| 4-Methylnicotinamide (Estimate) | 3-(C=O)NH₂-4-CH₃-C₅H₄N | ~4.0 - 4.5 | Estimated |
The electron-donating methyl group at the 4-position increases the basicity of the pyridine nitrogen compared to nicotinamide. Conversely, the electron-withdrawing carbamoyl group at the 3-position decreases basicity compared to 4-methylpyridine. Therefore, an estimated pKa of 4.0-4.5 for the conjugate acid of 4-methylnicotinamide is a scientifically sound prediction.
Behavior in Aqueous Solutions
As a salt of a relatively strong acid (HCl) and a weak base (4-methylnicotinamide, post-quaternization), the solution's pH is primarily determined by the cation. The 3-carbamoyl-1,4-dimethylpyridin-1-ium cation is the conjugate acid of a hypothetical, very weak base. However, it does not possess readily ionizable protons that would significantly alter the pH of a neutral solution. The chloride anion is the conjugate base of a strong acid (HCl) and is a spectator ion with no basic character.[10] Therefore, a solution of the pure salt in water is expected to be neutral or very weakly acidic .
Stability in Basic (High pH) Media
The most critical aspect of the "basic properties" of this compound is its stability in an alkaline environment. Pyridinium salts, especially those with electron-withdrawing groups, are susceptible to nucleophilic attack by hydroxide ions (OH⁻).
Caption: Potential degradation pathway in basic conditions.
This degradation is a known liability for related NAD+ metabolites.[1][2] The hydroxide ion can attack the electron-deficient C2 or C6 positions of the pyridinium ring, leading to the formation of an unstable pseudobase intermediate, which can then undergo irreversible ring-opening. This instability is a critical consideration in formulation science, where the microenvironmental pH of a solid dosage form can dictate the stability of a salt.[11]
Physicochemical Stability and Reactivity
Stability Profile
| Condition | Expected Stability | Rationale |
| Thermal | Moderately Stable | As a salt, it likely has a high melting point. Decomposition may occur at elevated temperatures. |
| Aqueous (Neutral pH) | High | Expected to be stable in neutral aqueous solutions at room temperature. |
| Aqueous (Acidic pH) | High | The pyridinium ring is stable in acidic conditions. The amide group is resistant to hydrolysis except under harsh acidic conditions. |
| Aqueous (Basic pH) | Low | Susceptible to hydroxide-mediated degradation and ring-opening, as detailed above.[1][2] |
| Light | Moderate | Pyridinium compounds can be sensitive to UV light. Should be stored protected from light. |
Protocol: Assessing Stability in Basic Solution
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Solution Preparation: Prepare a stock solution of 3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
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Buffer Incubation: Add an aliquot of the stock solution to a series of buffers with varying pH values (e.g., pH 7.4, 9.0, 10.0, 12.0). Maintain a constant temperature (e.g., 37 °C or 50 °C).
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Time-Point Sampling: At designated time points (t=0, 1, 2, 4, 8, 24 hours), withdraw a sample from each buffered solution.
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Quenching: Immediately neutralize the sample by adding an acidic solution to prevent further degradation.
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Analysis by HPLC: Analyze the quenched samples using a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.
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Data Interpretation: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time at higher pH values indicates instability. Plot the percentage of remaining compound versus time for each pH to determine the degradation kinetics.
Conclusion
3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride, as a quaternary nicotinamide derivative, possesses a unique set of physicochemical properties. Its "basic properties" are best understood not in terms of proton acceptance, but through the pKa of its non-quaternized precursor and its inherent instability in alkaline environments. The permanent positive charge on the pyridinium ring renders it susceptible to nucleophilic attack by hydroxide, a critical liability for drug development and formulation. The synthetic and analytical protocols provided herein offer a robust framework for researchers to produce, characterize, and evaluate this compound. By leveraging data from close structural analogues, this guide provides a comprehensive and actionable understanding of this molecule's core characteristics.
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